molecular formula C13H14FN3O B7501281 N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide

N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide

Cat. No. B7501281
M. Wt: 247.27 g/mol
InChI Key: PJMPPLNDFDPVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide, commonly known as FMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPP is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

FMPP acts as a dopamine and serotonin reuptake inhibitor. It binds to the dopamine and serotonin transporters, preventing the reuptake of dopamine and serotonin into presynaptic neurons. This results in an increase in dopamine and serotonin levels in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
FMPP has been found to have various biochemical and physiological effects. It has been found to increase locomotor activity in rodents, indicating its potential use in studying motor disorders. FMPP has also been found to increase dopamine and serotonin levels in the striatum and prefrontal cortex, indicating its potential use in studying dopamine and serotonin-related disorders.

Advantages and Limitations for Lab Experiments

FMPP has several advantages for use in lab experiments. It has a high affinity for the dopamine and serotonin transporters, making it a potent dopamine and serotonin reuptake inhibitor. It is also relatively easy to synthesize, making it readily available for research purposes. However, FMPP has some limitations. It has been found to have a short half-life, which can make it difficult to study its long-term effects. Additionally, FMPP has been found to have some toxicity in high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of FMPP. One potential direction is the study of FMPP in animal models of dopamine and serotonin-related disorders. Another potential direction is the development of FMPP analogs with longer half-lives and reduced toxicity. Additionally, the study of FMPP in combination with other drugs may provide insights into the potential use of FMPP in treating various neurological and psychiatric disorders.
Conclusion:
In conclusion, FMPP is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine and serotonin transporters, making it a potent dopamine and serotonin reuptake inhibitor. FMPP has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the study of FMPP, including its use in animal models of dopamine and serotonin-related disorders and the development of FMPP analogs with longer half-lives and reduced toxicity.

Synthesis Methods

FMPP can be synthesized using different methods, including the reaction of 2-fluorobenzylamine with ethyl 4,4,4-trifluorocrotonate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-fluorobenzylamine with 4-dimethylamino-2-butenoyl chloride followed by cyclization with hydrazine hydrate. The yield of FMPP using these methods can range from 60-90%.

Scientific Research Applications

FMPP has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine transporter, making it a potential candidate for studying dopamine-related disorders such as Parkinson's disease and addiction. FMPP has also been found to have an affinity for the serotonin transporter, making it a potential candidate for studying serotonin-related disorders such as depression and anxiety.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-16(8-10-5-3-4-6-12(10)14)13(18)11-7-15-17(2)9-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMPPLNDFDPVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.